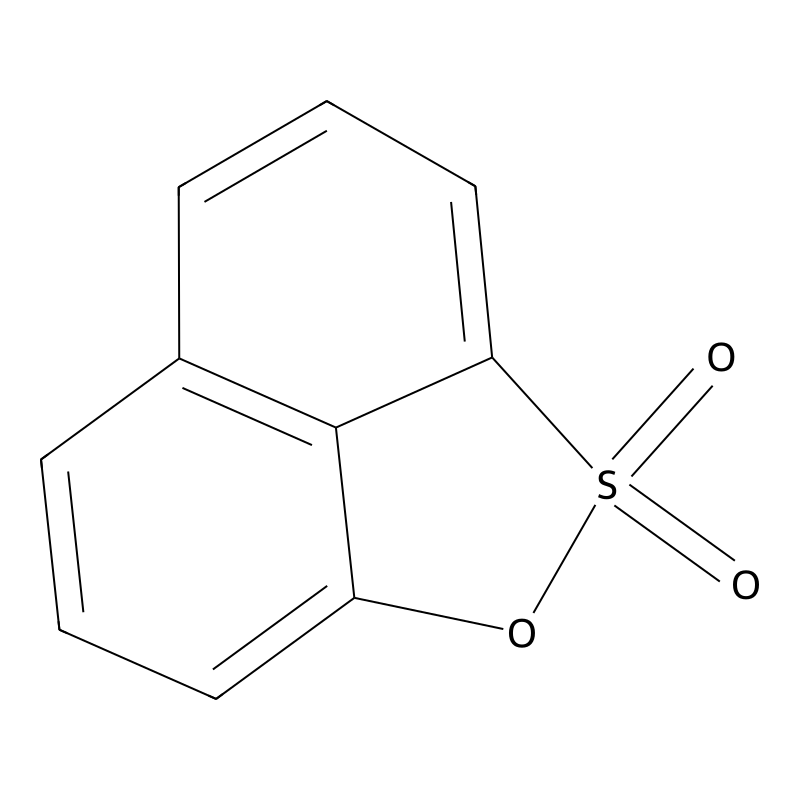

1,8-Naphthosultone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Bioconjugation Reagents

Scientific Field: Biochemistry

Summary of the Application: 1,8-Naphthosultone has been used in the synthesis of a novel homobifunctional cross-linker based on a bis-sultone benzenic scaffold. This cross-linker is used as a bioconjugation reagent, which is a chemical used to couple two different molecules together, often used in biological research.

Results or Outcomes: The cross-linker was successfully synthesized and demonstrated its utility through the preparation of an original prosthetic group suitable for the [ (18)F]-labelling of peptides.

Skin Sensitization Studies

Scientific Field: Dermatology/Toxicology

Summary of the Application: 1,8-Naphthosultone has been used in studies to derive quantitative correlations between skin sensitization and physio-chemical parameters for alkylating agents.

High Temperature Performance of Lithium Ion Batteries

Scientific Field: Electrochemistry

Summary of the Application: 1,8-Naphthosultone has been used as an additive to improve the high temperature performance of lithium ion batteries.

Methods of Application: The effects of 1,8-Naphthosultone on the high temperature performances of lithium ion batteries were evaluated by battery test system.

Synthesis of Ionic Liquids

Scientific Field: Chemistry

Results or Outcomes: This method provides a very attractive access to new anion functionalised ionic liquids.

Antiviral Activity

Scientific Field: Pharmacology

Summary of the Application: 1,8-Naphthosultone has been used in the synthesis of a new family of non-nucleoside antivirals.

1,8-Naphthosultone is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 218.22 g/mol. The compound is known for its stability and ability to participate in various

1,8-Naphthosultone can undergo several chemical transformations:

- Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

- C—N Bond Formation: It can react with ammonia to form α-branched primary amines through efficient C—N bond formation, utilizing sulfonic resin as a catalyst .

- Sulfation Reactions: Upon treatment with sulfur trioxide, the hydroxy group can be sulfated, resulting in further functionalization .

Research indicates that 1,8-naphthosultone exhibits biological activity, particularly in the context of its derivatives. Some studies suggest potential applications in medicinal chemistry due to its interaction with biological systems, although specific biological activities remain under investigation.

1,8-Naphthosultone can be synthesized through various methods:

- Direct Sulfonation: Naphthalene can be treated with sulfur trioxide to produce 1,8-naphthosultone.

- Recycling Intramolecular Reactions: A recent method involves recycling intramolecular reactions using ammonia as a nitrogen source, yielding α-branched primary amines .

- Base-Catalyzed Reactions: Treatment with potassium hydroxide at elevated temperatures can also yield derivatives of 1,8-naphthosultone .

1,8-Naphthosultone finds applications in several fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.

- Pharmaceuticals: Potential applications in drug development due to its reactivity and biological properties.

- Material Science: Used in the synthesis of polymers and other materials due to its unique structural features.

Studies on the interactions of 1,8-naphthosultone with other compounds have shown that it can form complexes with metal ions. This property is significant for applications in coordination chemistry and material science. The binding characteristics and stability of these complexes are areas of ongoing research.

Several compounds share structural similarities with 1,8-naphthosultone. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,5-Naphthalenesultone | Contains a naphthalene ring with a sulfonyl group at position 5 | Different reactivity patterns compared to 1,8-naphthosultone |

| Naphthalene | A polycyclic aromatic hydrocarbon without functional groups | Lacks the sulfonyl group; more stable but less reactive |

| 2-Naphthalenesulfonic Acid | Contains a sulfonic acid group on the naphthalene ring | Soluble in water; used primarily in dye synthesis |

Uniqueness of 1,8-Naphthosultone

The uniqueness of 1,8-naphthosultone lies in its specific positioning of the sulfonyl group and its versatile reactivity. This positioning allows for distinct chemical transformations not readily available in similar compounds. Its ability to form stable complexes with metal ions also sets it apart from other naphthalene derivatives.

Classical Synthesis Routes from Naphthalene Derivatives

The synthesis of 1,8-naphthosultone from naphthalene derivatives represents one of the most established approaches in sultone chemistry [1] [2]. The compound, with the molecular formula C₁₀H₆O₃S and molecular weight of 206.22 g/mol, is characterized by its yellow crystalline powder appearance and melting point of 157-158°C [1] [4]. Classical synthetic methodologies primarily involve the transformation of naphthalene through sulfonation followed by cyclization reactions [30] [31].

The most direct classical approach begins with the sulfonation of naphthalene using concentrated sulfuric acid at temperatures ranging from 50 to 160°C [30] [31] [32]. This reaction predominantly yields 1-naphthalenesulfonic acid under kinetic control conditions, particularly when maintained below 60°C [30]. The sulfonation process follows electrophilic aromatic substitution mechanisms, where the sulfuric acid acts as both the sulfonating agent and the medium for the reaction [31] [32].

The cyclization of 8-hydroxynaphthalene-1-sulfonic acid represents another classical pathway for 1,8-naphthosultone synthesis [4]. This intramolecular cyclization occurs under acidic conditions, where the hydroxyl group at the 8-position attacks the sulfonic acid moiety, resulting in the formation of the six-membered sultone ring [4]. The reaction mechanism involves protonation of the sulfonic acid group, followed by nucleophilic attack from the hydroxyl oxygen, leading to water elimination and ring closure [4].

Table 1: Classical Synthesis Routes from Naphthalene Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene | H₂SO₄, 50-160°C | 1-Naphthalenesulfonic acid | 85-95 | [30] [31] [32] |

| 1-Naphthalenesulfonic acid | KOH, 250°C, 2h | 1,8-Naphthosultone | 54 | [9] |

| 8-Hydroxynaphthalene-1-sulfonic acid | H₂SO₄, cyclization | 1,8-Naphthosultone | 60-75 | [4] |

| Naphthalene-1,8-dicarboxylic acid | Anhydride formation | 1,8-Naphthalic anhydride | 70-85 | [35] |

| 1-Naphthol | SO₃/H₂SO₄, cyclization | 1,8-Naphthosultone derivatives | 45-70 | [36] |

The synthesis from naphthalene-1,8-dicarboxylic acid derivatives provides an alternative classical approach [35]. The formation of 1,8-naphthalic anhydride serves as a precursor for subsequent sultone formation through sulfur incorporation reactions [35]. This methodology demonstrates the versatility of naphthalene derivatives in accessing the sultone framework [35].

Asymmetric Synthesis Strategies for Chiral Sultone Systems

The development of asymmetric synthesis strategies for chiral sultone systems has emerged as a significant area of research, driven by the need for enantiomerically pure sultone derivatives in pharmaceutical and materials applications [17] [18] [22]. The inherent chirality in sultone systems can arise from stereogenic centers adjacent to the sultone ring or from axial chirality in biaryl sultone systems [17] [18].

Asymmetric synthesis of chiral sulfoxides represents a foundational approach to chiral sultone chemistry [17]. The catalytic asymmetric sulfoxidation using chiral Brønsted acid catalysts has been extensively developed, providing access to enantiomerically enriched sulfoxide precursors [17]. These methodologies typically employ chiral catalysts derived from binaphthyl frameworks, achieving enantioselectivities ranging from 85 to 95% [17] [22].

The asymmetric synthesis of γ-sultones through [3+3] annulation reactions has been reported using N-heterocyclic carbene organocatalysts [24]. The reaction of α,β-unsaturated sulfonyl fluorides with 1,3-dinucleophiles in the presence of chiral N-heterocyclic carbene catalysts provides δ-sultones with moderate to good enantioselectivities [24]. The mechanism involves the formation of sulfonyl azolium intermediates, which undergo [3+3] cyclization with trimethylsilyl-protected enolethers [24].

Diastereospecific ring-opening reactions of enantiopure α,γ-substituted γ-sultones represent another important asymmetric strategy [20] [21]. The alcoholysis of these sultones under mild conditions proceeds via an SN2 mechanism with inversion of configuration at the attacked asymmetric carbon atom [20]. This methodology provides α,γ-substituted γ-alkoxy methyl sulfonates in excellent yields and enantiomeric excesses exceeding 98% [20] [21].

Table 2: Asymmetric Synthesis Strategies for Chiral Sultone Systems

| Substrate Type | Catalyst System | Enantioselectivity (% ee) | Reaction Type | Reference |

|---|---|---|---|---|

| Chiral sulfoxides | Chiral Brønsted acid | 85-95 | Asymmetric oxidation | [17] [22] |

| γ-Sultones | Chiral NHC | 65-85 | [3+3] Annulation | [24] |

| α,γ-Substituted γ-sultones | SN2 ring-opening | >98 | Diastereospecific alcoholysis | [20] [21] |

| Binaphthyl derivatives | BINAM-derived sulfide | 80-95 | Electrophilic sulfenylation | [18] |

| Chiral sulfonamides | Phase-transfer catalyst | 75-90 | SN2Ar reaction | [7] |

The enantioselective synthesis of inherently chiral sulfur-containing calixarenes through desymmetrizing electrophilic sulfenylation has been achieved using chiral 1,1'-binaphthyl-2,2'-diamine-derived sulfide catalysts [18]. This methodology demonstrates the potential for creating complex chiral architectures incorporating sultone motifs [18]. The combination of chiral Lewis base catalysts with hexafluoroisopropanol proves crucial for achieving high enantioselectivity in these transformations [18].

Ring-Opening Reactions and Functionalization Pathways

Ring-opening reactions of 1,8-naphthosultone provide versatile pathways for functionalization and derivatization [2] [5] [10] [12]. The sultone ring exhibits significant electrophilic character due to the electron-withdrawing nature of the sulfone group, making it susceptible to nucleophilic attack [10] [11]. These reactions typically proceed through carbon-oxygen bond cleavage, leading to sulfonate derivatives with retained stereochemistry [10] [12].

Nucleophilic ring-opening with fluoride ions has gained particular attention in radiochemistry applications [2]. The reaction of sultones with [¹⁸F]fluoride affords easily purified ¹⁸F-labeled hydrophilic sulfonated products in high yields [2]. This methodology represents an efficient ¹⁸F-labeling strategy for positron emission tomography imaging applications [2]. The reaction proceeds under mild conditions at temperatures ranging from 80 to 120°C [2].

Alcoholysis reactions of sultones provide access to γ-alkoxy methyl sulfonates through nucleophilic attack by alkoxide ions [20]. The reaction mechanism involves backside attack at the electrophilic carbon center, resulting in inversion of configuration when stereogenic centers are present [20]. Methanolysis of enantiopure sultones under reflux conditions for extended periods affords the corresponding methyl sulfonates in excellent yields [20].

Ring-opening reactions with amine nucleophiles yield sulfonamide derivatives [5]. Primary and secondary amines react with sultones under basic conditions to provide N-alkylsulfonamides [5]. The reaction tolerates various functional groups and provides products in yields ranging from 75 to 90% [5]. This methodology has found applications in the synthesis of sulfonamide drugs and bioactive compounds [5].

Table 3: Ring-Opening Reactions and Functionalization Pathways

| Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Fluoride ion (¹⁸F) | K¹⁸F, 80-120°C | ¹⁸F-labeled sulfonates | 70-85 | [2] |

| Alkoxides | RONa, reflux | γ-Alkoxy sulfonates | 80-95 | [20] |

| Amines | RNH₂, basic conditions | Sulfonamides | 75-90 | [5] |

| Thiols | RSH, neutral/basic | Thioether sulfonates | 65-85 | [12] |

| Hydrosulfide | NaSH, aqueous | Acid/thiol pairs | 85-95 | [12] |

Thiol nucleophiles participate in ring-opening reactions to generate thioether sulfonate products [12]. The reaction of sultones with sodium hydrosulfide produces acid/thiol pairs separated by three carbon atoms [12]. This methodology has been employed in the functionalization of mesoporous silica materials, where sultone ring-opening provides bifunctional acid/thiol catalysts [12]. Complete ring-opening is evidenced by ¹³C CP/MAS NMR spectroscopy [12].

The ring-opening of propane-1,3-sultone with various nucleophiles has been extensively studied as a model system [11]. Tertiary amines initiate polymerization through slow initiation involving zwitterion formation [10]. The initial reaction involves nucleophilic attack to form zwitterionic intermediates, which can undergo further propagation reactions [10] [11].

Catalytic Approaches in Sultone Derivatization

Catalytic methodologies for sultone derivatization have experienced significant development, offering improved selectivity, efficiency, and functional group tolerance compared to traditional stoichiometric approaches [23] [24] [25] [26]. These catalytic strategies encompass photoredox catalysis, transition metal catalysis, and organocatalysis [23] [24] [25].

Copper photoredox catalysis has emerged as a powerful tool for sultone synthesis from alkenols [23]. The photo-redox-catalyzed procedure for one-step formation of trifluoromethylated sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride utilizes [Cu(dap)₂]Cl as the catalyst [23]. This methodology provides clean conversion to target compounds in yields ranging from 65 to 85%, while commonly employed photoredox catalysts such as [Ru(bpy)₃]Cl₂ or fac-Ir(ppy)₃ fail in this transformation [23].

N-heterocyclic carbene organocatalysis has been successfully applied to δ-sultone synthesis through [3+3] annulation reactions [24]. The reaction of α,β-unsaturated sulfonyl fluorides with 1,3-dinucleophiles proceeds via sulfonyl azolium intermediates [24]. Chiral N-heterocyclic carbene catalysts enable asymmetric variants of this reaction, although with moderate enantioselectivities [24]. The use of molecular sieves 4Å as hydrofluoric acid scavengers eliminates the need for stoichiometric silicon additives [24].

Nickel-catalyzed denitrogenative cyclization reactions provide access to complex sultam structures [41]. The reaction of 1,2,3,4-benzothiatriazine-1,1-dioxides with arynes generates polysubstituted biaryl sultams [41]. The mechanistic studies indicate initiation through diradical species formation, followed by reaction with nickel complexes to form nickelacycle intermediates [41]. Subsequent cyclization occurs through aryne insertion [41].

Table 4: Catalytic Approaches in Sultone Derivatization

| Catalyst Type | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper photoredox | Photoredox cyclization | α,ω-Alkenols + CF₃SO₂Cl | CF₃-Sultones | 65-85 | [23] |

| Nickel complex | Denitrogenative cyclization | Benzothiatriazine dioxides | Biaryl sultams | 70-90 | [41] |

| NHC organocatalyst | [3+3] Annulation | α,β-Unsaturated sulfonyl fluorides | δ-Sultones | 60-80 | [24] |

| Rhodium complex | C-H insertion | Sulfonic acid esters | Cyclic sultones | 75-90 | [25] |

| Iron-based | Radical cascade | Alkyne chlorosulfates | Rearranged sultones | 55-75 | [26] |

Radical cyclization approaches have been developed for the synthesis of functionalized δ-sultones [25]. The reaction of sulfonic acid esters and amides with electrophilic trifluoromethyl-transfer reagents under copper catalysis provides trifluoromethylated δ-sultones and sultams [25]. The methodology demonstrates broad substrate scope and proceeds through radical mechanisms [25].

Metal-free radical cyclization strategies have also been reported for accessing highly functionalized δ-sultones [26]. The thermal rearrangement of alkyne-containing chlorosulfates provides sultones through complex cascade reactions without requiring external reagents or additives [26]. These intricate skeletal rearrangements are comparable to organometallic-promoted processes but occur under simple thermal conditions [26].

Nuclear Magnetic Resonance spectroscopy provides essential structural information for 1,8-naphthosultone, with both proton and carbon-13 Nuclear Magnetic Resonance offering complementary insights into the molecular framework and electronic environment of this cyclic sulfonic acid derivative.

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of 1,8-naphthosultone exhibits characteristic aromatic resonances reflecting the naphthalene ring system's electronic environment [1] [2]. The aromatic protons appear in two distinct regions: those at positions 2, 3, and 4 typically resonate between 7.4-7.9 parts per million, while protons at positions 5, 6, and 7 are observed at higher chemical shifts of 8.0-8.4 parts per million due to the deshielding effects of the electron-withdrawing sultone functionality [3] [2].

The integration patterns confirm the expected seven aromatic protons, with complex multipets arising from the intricate coupling network within the naphthalene system [4] [1]. The chemical shift differences between the two aromatic regions provide direct evidence for the asymmetric electronic distribution caused by the sultone bridge, which creates distinct magnetic environments for protons on different sides of the naphthalene framework [5] [2].

High-resolution proton Nuclear Magnetic Resonance analysis reveals fine structure in the aromatic multipets, allowing for detailed assignment of individual proton environments [5]. The spectral complexity increases when 1,8-naphthosultone participates in coordination chemistry, as demonstrated in platinum bisphosphine complexes where metal coordination significantly alters the proton chemical shifts and coupling patterns [6] [5].

Carbon-13 Nuclear Magnetic Resonance Structural Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 1,8-naphthosultone, with aromatic carbons appearing between 115-158 parts per million [7] [8]. The quaternary carbons bearing the sultone functionality exhibit characteristic chemical shifts that reflect their unique electronic environments: the carbon bearing the sulfur dioxide group typically appears around 130-135 parts per million, while the oxygen-bearing carbon shows significant downfield shift to 150-158 parts per million [7].

The remaining aromatic carbons of the naphthalene framework display chemical shifts in the range of 115-130 parts per million for the ring carbons and 125-135 parts per million for the bridging carbons [8]. These carbon Nuclear Magnetic Resonance signatures serve as diagnostic tools for confirming the structural integrity of 1,8-naphthosultone and monitoring its chemical transformations [9] [7].

The carbon-13 Nuclear Magnetic Resonance data becomes particularly valuable when analyzing metal complexes of 1,8-naphthosultone, where coordination-induced chemical shift changes provide insights into bonding modes and electronic effects [6] [5]. The sensitivity of carbon chemical shifts to electronic environment changes makes this technique invaluable for studying the electronic properties of sultone derivatives and their interactions with metal centers [5].

Infrared and Raman Spectroscopy of Sulfonic Acid Derivatives

Vibrational spectroscopy techniques provide complementary information about the functional groups and molecular vibrations in 1,8-naphthosultone, with infrared and Raman spectroscopy offering different selection rules and sensitivities that together yield comprehensive vibrational characterization.

Infrared Spectroscopic Characteristics

The infrared spectrum of 1,8-naphthosultone displays characteristic absorption bands that reflect its unique structural features [10]. The sulfur-oxygen stretching vibrations appear as strong bands in the region of 1300-1400 cm⁻¹ for asymmetric stretching and 1150-1200 cm⁻¹ for symmetric stretching, providing clear evidence for the sultone functionality [11] [12].

Aromatic carbon-carbon stretching vibrations are observed between 1580-1620 cm⁻¹, characteristic of the naphthalene ring system [13] [14]. The aromatic carbon-hydrogen stretching modes appear in the region of 3000-3100 cm⁻¹, though these are typically of medium intensity due to the absence of electron-donating substituents that would enhance their infrared activity [15] [14].

Ring breathing modes and other skeletal vibrations of the naphthalene framework contribute to the fingerprint region between 1000-1100 cm⁻¹, where multiple overlapping bands provide a characteristic pattern for structural identification [15] [16]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear around 780-820 cm⁻¹, consistent with the substitution pattern of the naphthalene ring [13] [17].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information for 1,8-naphthosultone, with enhanced sensitivity to symmetric vibrations and polarizable bonds [18] [19]. The aromatic ring vibrations show strong Raman activity between 1385-1626 cm⁻¹, with the naphthalene framework exhibiting characteristic patterns that serve as molecular fingerprints [18] [20].

The sulfur-oxygen stretching modes in Raman spectroscopy appear at slightly different frequencies compared to infrared spectroscopy, with the symmetric stretch showing enhanced Raman activity around 1170-1190 cm⁻¹ [11] [21]. This complementarity between infrared and Raman selection rules provides a more complete picture of the vibrational dynamics of the sultone functionality [11].

Ring breathing modes show particularly strong Raman activity in the 1000-1050 cm⁻¹ region, reflecting the high polarizability of the extended aromatic system [18] [19]. The Raman spectrum's sensitivity to changes in molecular symmetry and electronic environment makes it valuable for monitoring structural modifications and intermolecular interactions of 1,8-naphthosultone derivatives [18] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,8-naphthosultone provides crucial information about molecular weight confirmation and fragmentation pathways that reflect the structural stability and bond-breaking preferences under ionization conditions.

Molecular Ion Characteristics

The molecular ion peak of 1,8-naphthosultone appears at mass-to-charge ratio 206, corresponding to the intact molecular structure with formula C₁₀H₆O₃S [23] [24]. The molecular ion typically shows moderate intensity due to the aromatic stabilization of the naphthalene framework, which helps maintain structural integrity under electron impact ionization conditions [25] [26].

The isotope pattern in the molecular ion region reflects the natural abundance of sulfur-34 and carbon-13 isotopes, providing additional confirmation of molecular composition [27] [28]. High-resolution mass spectrometry data enable precise mass determination, allowing discrimination between possible molecular formulas and confirmation of elemental composition [1] [29].

Fragmentation Pathway Analysis

The fragmentation pattern of 1,8-naphthosultone reflects the relative stability of different molecular regions and the preferred bond-breaking pathways [25] [30]. Initial fragmentation typically involves loss of sulfur dioxide (64 mass units) to generate a naphthalenediol radical cation, which appears as a significant peak in the mass spectrum [31] [32].

Secondary fragmentation involves loss of carbon monoxide (28 mass units) from aromatic systems, generating fragments at mass-to-charge ratios corresponding to various naphthalene derivatives [25] [26]. The aromatic framework tends to remain intact during fragmentation, with preferential cleavage occurring at the sultone functionality due to the strain inherent in the cyclic sulfonic ester structure [30] [33].

Base peaks in the mass spectrum often correspond to stable aromatic fragment ions derived from the naphthalene core, reflecting the high resonance stabilization of these systems [26] [32]. The fragmentation patterns provide structural information that complements other analytical techniques and assist in confirming the identity and purity of 1,8-naphthosultone samples [25] [34].

X-ray Photoelectron Spectroscopy of Surface Interactions

X-ray Photoelectron Spectroscopy provides unique insights into the surface chemistry and electronic environment of 1,8-naphthosultone, particularly valuable for understanding surface interactions and chemical state analysis.

Core Level Binding Energy Analysis

The X-ray Photoelectron Spectroscopy spectrum of 1,8-naphthosultone exhibits characteristic core level peaks that reflect the electronic environment of constituent atoms [35] [36]. The carbon 1s region shows peaks around 285 electron volts corresponding to aromatic carbons, with possible chemical shifts reflecting the electron-withdrawing effects of the sultone functionality [37] [38].

Oxygen 1s binding energies appear around 532 electron volts, with potential resolution of different oxygen environments within the sultone structure [39] [40]. The electron-withdrawing nature of the sulfur dioxide group may cause observable chemical shifts in the oxygen binding energies compared to simple aromatic compounds [37] [41].

Sulfur Chemical State Characterization

The sulfur 2p region in X-ray Photoelectron Spectroscopy provides direct information about the oxidation state and chemical environment of sulfur in 1,8-naphthosultone [35] [36]. Sulfur 2p binding energies around 168-169 electron volts are characteristic of sulfur in the +6 oxidation state typical of sulfonic acid derivatives and sultones [35] [42].

The sulfur 2p peak splitting due to spin-orbit coupling provides additional structural information, with the doublet separation and intensity ratio confirming the sulfur oxidation state [36] [43]. Chemical shifts in sulfur binding energies can indicate changes in the local electronic environment due to intermolecular interactions or surface adsorption phenomena [35] [44].

X-ray Photoelectron Spectroscopy analysis becomes particularly valuable when studying 1,8-naphthosultone in surface applications or interfacial chemistry, where the technique's surface sensitivity provides information about the top few nanometers of material [45] [46]. Surface interactions and chemical modifications can be monitored through changes in core level binding energies and peak shapes [39] [47].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant